Irak4-IN-17

IRAK4 Kinase Inhibition Enzymatic Assay

IRAK4-IN-17 (Compound 5) is the optimal IRAK4 tool compound for MYD88 L265P-driven ABC-DLBCL research. Its enzymatic IC₅₀ of 1.3 nM is paired with a wider cellular selectivity window vs. IRAK4-IN-16: mutant OCI-LY10/TMD8 cells (IC₅₀ 0.7/1.2 μM) versus wild-type HT/Ramos cells (IC₅₀ 40.1/11.4 μM). This superior signal-to-noise ratio minimizes confounding off-target cytotoxicity. Validated for ibrutinib synergy studies in TMD8 models and NF-κB/MAPK pathway dissection. For selectivity-critical oncology and inflammation target-validation programs where generic IRAK4 inhibitors are insufficient.

Molecular Formula C17H20F2N8O
Molecular Weight 390.4 g/mol
Cat. No. B12400580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-17
Molecular FormulaC17H20F2N8O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)NC4CCCNC4
InChIInChI=1S/C17H20F2N8O/c1-26-9-11(15(25-26)16(18)19)23-17(28)12-8-21-14-5-4-13(24-27(12)14)22-10-3-2-6-20-7-10/h4-5,8-10,16,20H,2-3,6-7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1
InChIKeyUEBUQGYHDQFQRH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-17 Procurement Guide: Biochemical and Cellular Evidence for an Imidazo[1,2-b]pyridazine IRAK4 Inhibitor


IRAK4-IN-17 (also known as Compound 5) is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with a reported enzymatic IC50 value of 1.3 nM [1]. It is a small molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine chemical class . This compound has been characterized for its application in oncology research, specifically for its preferential cytotoxic activity against diffuse large B-cell lymphoma (DLBCL) cells harboring the MYD88 L265P mutation, a key oncogenic driver in the activated B-cell like (ABC) DLBCL subtype .

Why IRAK4-IN-17 Cannot Be Replaced by a Generic IRAK4 Inhibitor: Specific Evidence from Cellular and Selectivity Data


While numerous IRAK4 inhibitors exist, their functional profiles differ significantly based on chemical scaffold and selectivity fingerprint. Generic substitution with another potent IRAK4 inhibitor, such as IRAK4-IN-16 (IC50 2.5 nM), is not equivalent due to demonstrated differences in cellular selectivity and target modulation . Data show that despite similar enzymatic potency, IRAK4-IN-17 and IRAK4-IN-16 exhibit distinct selectivity windows between MYD88-mutant and wild-type cells, which is a critical functional parameter for research applications [1]. The specific quantitative differences in cellular activity, outlined in the evidence guide below, highlight why IRAK4-IN-17 is the more appropriate tool compound for studies where minimizing off-target cytotoxicity in wild-type cells is a priority.

IRAK4-IN-17 Quantitative Differentiation Evidence: A Comparator-Based Guide for Scientific Selection


Superior Biochemical Potency for IRAK4 Kinase Inhibition Compared to IRAK4-IN-16

IRAK4-IN-17 demonstrates a 1.9-fold greater potency for inhibiting IRAK4 kinase activity compared to its closest structural analog, IRAK4-IN-16, when tested under comparable enzymatic assay conditions [1].

IRAK4 Kinase Inhibition Enzymatic Assay

Enhanced Cellular Selectivity Window for MYD88 L265P Mutant vs. Wild-Type Cells Relative to IRAK4-IN-16

In a direct comparative analysis, IRAK4-IN-17 exhibits a 4.9-fold greater selectivity ratio for inhibiting the viability of MYD88 L265P mutant cells (OCI-LY10) over wild-type cells (HT) compared to IRAK4-IN-16 [1]. This is calculated from the ratio of IC50 values for HT cells vs. OCI-LY10 cells for each compound .

DLBCL MYD88 L265P Cellular Selectivity

Quantified Target Engagement in MYD88 L265P Mutant DLBCL Cells via Downstream Phosphorylation Inhibition

Western blot analysis confirms that IRAK4-IN-17 functionally engages its target in a cellular context, inhibiting the phosphorylation of IRAK4 and its downstream signaling partners, IKKβ and the NF-κB transcription factor (p65), in OCI-LY10 and TMD8 cells [1]. This functional validation distinguishes it from compounds with potent biochemical IC50s but poor cellular target engagement.

Target Engagement Phospho-signaling NF-κB

IRAK4-IN-17 Primary Research and Preclinical Application Scenarios


Dissecting IRAK4 Dependency in MYD88 L265P-Driven ABC-DLBCL

IRAK4-IN-17 is the optimal tool for studying the oncogenic addiction of ABC-DLBCL cells to IRAK4 signaling due to its superior cellular selectivity window. In experiments comparing mutant (OCI-LY10, TMD8) versus wild-type (HT, Ramos) cells, the wider differential cytotoxicity of IRAK4-IN-17 provides a clearer signal-to-noise ratio for identifying IRAK4-dependent phenotypes and mechanisms, minimizing confounding effects from general cytotoxicity [1].

Investigating Synergistic Therapeutic Combinations in DLBCL

The functional target engagement and potent activity of IRAK4-IN-17 in DLBCL models support its use in combination studies. Primary research has shown that co-treatment of IRAK4-IN-17 with the BTK inhibitor ibrutinib synergistically reduces the viability of TMD8 cells, establishing a strong rationale for its application in exploring novel combination regimens for MYD88-mutant lymphomas [1].

Validating IRAK4 as a Target in Autoimmune and Inflammatory Disease Models

As a highly potent and selective IRAK4 kinase inhibitor, IRAK4-IN-17 can serve as a chemical probe for validating the role of IRAK4 kinase activity in models of inflammation. Its ability to block downstream NF-κB and MAPK pathway activation positions it as a key tool for distinguishing kinase-dependent from scaffold-dependent functions of IRAK4 in innate immune signaling and Th17-mediated autoimmunity research .

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

As a well-characterized imidazo[1,2-b]pyridazine derivative, IRAK4-IN-17 serves as a valuable benchmark compound for SAR studies. Its defined activity profile (IC50, cellular selectivity, target engagement) provides a quantitative baseline for medicinal chemists optimizing next-generation IRAK4 inhibitors or developing novel chemical probes within this scaffold class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irak4-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.